Molecular Weight Distinction vs. De-Thio Phenylacetyl Analog
The target compound (C₁₆H₁₇NO₃S₂) has an average molecular mass of 335.436 g/mol, which is 32.0 g/mol higher than its direct de-thio analog methyl 4,5-dimethyl-2-[(phenylacetyl)amino]thiophene-3-carboxylate (C₁₆H₁₇NO₃S; 303.4 g/mol) . This delta corresponds precisely to one sulfur atom (S ≈ 32.06 Da), embedded in a thioether linker that introduces additional polarizability (~5.3 ų per sulfur vs. ~1.8 ų per methylene) and a lone-pair capable of engaging in non-classical S···O or S···π interactions relevant to protein binding [1].
| Evidence Dimension | Molecular weight (average mass, g/mol) |
|---|---|
| Target Compound Data | 335.436 g/mol |
| Comparator Or Baseline | methyl 4,5-dimethyl-2-[(phenylacetyl)amino]thiophene-3-carboxylate: 303.4 g/mol |
| Quantified Difference | +32.0 g/mol (~10.6% increase) |
| Conditions | Calculated from molecular formula; ChemSpider and vendor datasheets |
Why This Matters
The mass difference provides unambiguous identity confirmation by LC-MS and HRMS in procurement quality control.
- [1] Beno BR, et al. A Survey of the Role of Noncovalent Sulfur Interactions in Drug Design. J Med Chem. 2015;58(11):4383-4438. doi:10.1021/jm501853m. View Source
